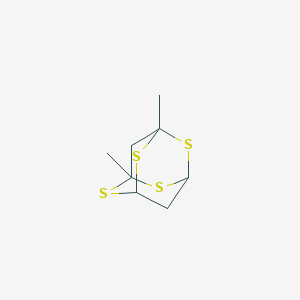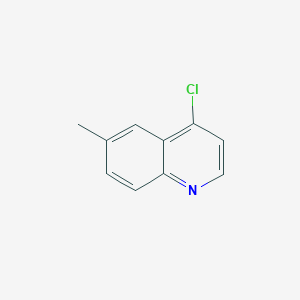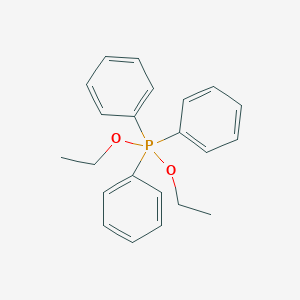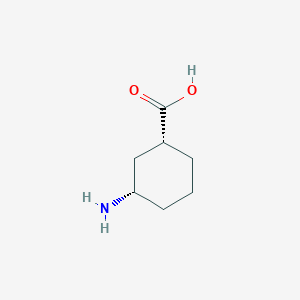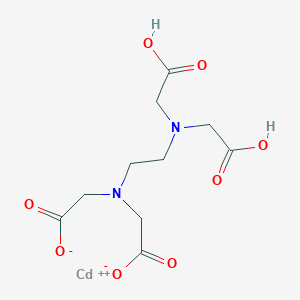
1,5-Diamino-2-methylpentan
Übersicht
Beschreibung
“1,5-Pentanediamine, 2-methyl-” also known as “2-Methyl-1,5-pentanediamine” or “2-Methylpentamethylenediamine” is a chemical compound with the formula C6H16N2 . It is a clear low viscosity liquid, free of suspended materials .
Molecular Structure Analysis
The molecular structure of “1,5-Pentanediamine, 2-methyl-” is represented by the formula C6H16N2 . The IUPAC Standard InChI is InChI=1S/C6H16N2/c1-6(5-8)3-2-4-7/h6H,2-5,7-8H2,1H3 .Physical And Chemical Properties Analysis
“1,5-Pentanediamine, 2-methyl-” is a clear low viscosity liquid, free of suspended materials . It has a molecular weight of 116.2046 . Other physical and chemical properties include a boiling point of 192°C, a freezing range of -50 to -60°C, a flash point of 83°C, and a specific gravity of 0.86 at 25°C .Wissenschaftliche Forschungsanwendungen
Polymerisationswerkzeuge
“1,5-Diamino-2-methylpentan” wird als Polymerisationswerkzeug verwendet . Es wird bei der Herstellung verschiedener Polymere verwendet, darunter Kunststoffe, Folien und Fasern .
Polyamid-Klebstoff- und Tintenharze
Diese Verbindung wird bei der Herstellung von Polyamid-Klebstoff- und Tintenharzen verwendet . Diese Harze werden in verschiedenen Anwendungen verwendet, darunter Verpackungen, Textilien und Elektronik.
Korrosionsschutzmittel
“this compound” wird als Korrosionsschutzmittel verwendet . Es trägt dazu bei, die Korrosion von Metallen in verschiedenen industriellen Anwendungen zu verhindern.
Epoxidhärter
Diese Verbindung wird als Härter für Epoxidharze verwendet . Es hilft, das Epoxid zu härten und zu verfestigen, wodurch es haltbarer und abriebfester wird.
Wasseraufbereitungschemikalien
“this compound” wird bei der Herstellung von Wasseraufbereitungschemikalien verwendet . Diese Chemikalien werden zur Behandlung von Wasser in verschiedenen Umgebungen verwendet, darunter kommunale Wasseraufbereitungsanlagen und industrielle Prozesse.
Metallbearbeitungsflüssigkeiten
Diese Verbindung wird bei der Formulierung von Metallbearbeitungsflüssigkeiten verwendet . Diese Flüssigkeiten werden in verschiedenen metallverarbeitenden Prozessen eingesetzt, z. B. beim Schneiden, Schleifen und Bohren, um Reibung und Hitze zu reduzieren und Metallspäne zu entfernen.
Isocyanate
“this compound” wird bei der Herstellung von Isocyanaten verwendet . Isocyanate werden bei der Herstellung von Polyurethanschaumstoffen, Elastomeren, Beschichtungen, Klebstoffen und Dichtstoffen verwendet.
Asparaginsäureester
Diese Verbindung wird bei der Herstellung von Asparaginsäureestern verwendet . Diese Ester werden in verschiedenen Anwendungen verwendet, darunter die Herstellung von Polyureasystemen
Wirkmechanismus
1,5-Diamino-2-methylpentane, also known as 2-Methylpentane-1,5-diamine or 2-Methyl-1,5-pentanediamine, is an organic compound with a variety of applications in the chemical industry .
Target of Action
The primary target of 1,5-Diamino-2-methylpentane is the polymer structure in polyamides . It acts as a crystallinity disruptor, making polymers amorphous in structure and slowing down crystallization .
Mode of Action
1,5-Diamino-2-methylpentane interacts with its targets by disrupting the crystalline structure of polymers. This disruption results in polymers becoming amorphous in structure, which slows down the crystallization process .
Biochemical Pathways
The compound affects the polymerization pathway in polyamides. By disrupting crystallinity, it affects the downstream properties of the polymers, including their melting point, surface appearance, abrasion resistance, dye uptake, water absorption, gelling, and melt and quench temperatures .
Result of Action
The action of 1,5-Diamino-2-methylpentane results in polymers with improved properties. These include a lower melting point, improved surface appearance, increased abrasion resistance, and enhanced dye uptake . It also reduces water absorption, gelling, and melt and quench temperatures .
Action Environment
Environmental factors can influence the action of 1,5-Diamino-2-methylpentane. For instance, the temperature can affect the rate of crystallization disruption. Moreover, the compound’s efficacy and stability could be influenced by factors such as pH and the presence of other chemicals .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methylpentane-1,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-6(5-8)3-2-4-7/h6H,2-5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUHIOJYCPIVLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5027772 | |
| Record name | 2-Methylpentanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Water or Solvent Wet Solid, Faintly yellow liquid; [MSDSonline] | |
| Record name | 1,5-Pentanediamine, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methylpentamethylenediamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2224 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
15520-10-2 | |
| Record name | 2-Methyl-1,5-pentanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15520-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylpentanediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015520102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Pentanediamine, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methylpentanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpentane-1,5-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.945 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLPENTANEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0FYC3Y758A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,5-diamino-2-methylpentane?
A1: 1,5-Diamino-2-methylpentane has the molecular formula C6H16N2 and a molecular weight of 116.20 g/mol.
Q2: What spectroscopic data is available for 1,5-diamino-2-methylpentane?
A2: Researchers have characterized 1,5-diamino-2-methylpentane using techniques like Fourier-transform infrared spectroscopy (FTIR) [], nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C) [, ], and ultraviolet-visible (UV-Vis) spectroscopy []. These analyses provide insights into the compound's functional groups, molecular structure, and electronic transitions.
Q3: How is 1,5-diamino-2-methylpentane used in the development of polymeric materials?
A3: 1,5-Diamino-2-methylpentane serves as a building block in the synthesis of various polymers, including polyamides, polyurethanes, and poly(ester-urethane)s [, , , ]. It can be incorporated into polymer backbones to modify properties like flexibility, thermal stability, and degradability.
Q4: What is the role of 1,5-diamino-2-methylpentane in improving the properties of polyamide 6?
A4: When incorporated into polyamide 6, 1,5-diamino-2-methylpentane enhances properties such as the glass transition temperature (Tg) and potentially biodegradability. The diamine can be reacted with polyamide 6 in solution or via solid-state polymerization, resulting in blocky microstructures that modify the amorphous phase while preserving the crystalline phase of polyamide 6 [].
Q5: How does 1,5-diamino-2-methylpentane contribute to the formation of polyurethane adhesives?
A5: 1,5-Diamino-2-methylpentane can be utilized to synthesize furfural-derived polyaldimines, which act as latent hardeners in moisture-curing polyurethane adhesives []. These aldimines hydrolyze upon moisture exposure, releasing the diamine to react with isocyanates and form urea linkages, contributing to the adhesive properties of the final product.
Q6: Can 1,5-diamino-2-methylpentane be used in membrane technology?
A6: Yes, 1,5-diamino-2-methylpentane has been utilized in the preparation of polymeric homogeneous composite (PHC) membranes for organic solvent nanofiltration []. These membranes exhibit stability in aggressive organic solvents like N-methyl-2-pyrrolidone and N,N-dimethyformamide.
Q7: How does 1,5-diamino-2-methylpentane participate in biocatalytic reactions?
A7: 1,5-Diamino-2-methylpentane serves as a substrate in biocatalytic cascades for synthesizing 3-methylpiperidine []. Recombinant Escherichia coli cells expressing diamine oxidase and imine reductase can convert the diamine to the desired N-heterocyclic product.
Q8: Is 1,5-diamino-2-methylpentane involved in CO2 capture applications?
A8: Research indicates potential for 1,5-diamino-2-methylpentane as a component in amine solvent blends for carbon dioxide (CO2) capture from industrial sources [, , ]. Studies have investigated its use in combination with other amines, such as 2-amino-2-methyl-1-propanol (AMP) and N-methyldiethanolamine (MDEA), to enhance CO2 absorption properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline](/img/structure/B97867.png)

![2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol](/img/structure/B97872.png)
